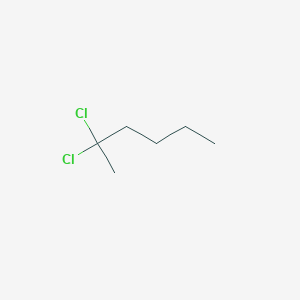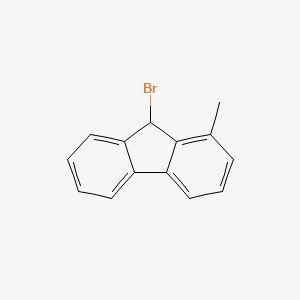
1,3-Oxathiane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiane-2-thione is an organosulfur compound characterized by a six-membered ring containing one oxygen and one sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Oxathiane-2-thione can be synthesized through various methods. One common approach involves the reaction of carbon disulfide with epoxides in the presence of a base such as triethylamine. This reaction typically occurs at ambient conditions and yields this compound in good yields . Another method involves the condensation of mercaptopropanol with aldehydes or ketones, which forms 1,3-oxathiane derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organosulfur compound synthesis can be applied. These methods often involve large-scale reactions using readily available starting materials and efficient catalysts to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
1,3-Oxathiane-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Calcium hypochlorite, sodium periodate.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Substituted oxathiane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiane-2-thione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3-oxathiane-2-thione involves its ability to interact with various molecular targets and pathways. The sulfur atom in the compound can form strong bonds with metals and other nucleophiles, making it a versatile intermediate in chemical reactions. Its reactivity is influenced by the presence of both oxygen and sulfur atoms in the ring, which can participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,3-Oxathiane-2-thione can be compared with other similar compounds such as:
1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur.
1,3-Dithiane: Contains two sulfur atoms in the ring instead of one oxygen and one sulfur.
1,3-Oxathiolane: A five-membered ring analogue of this compound.
Conclusion
This compound is a versatile organosulfur compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a wide range of reactions, making it a valuable intermediate in synthetic chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Eigenschaften
CAS-Nummer |
34057-38-0 |
|---|---|
Molekularformel |
C4H6OS2 |
Molekulargewicht |
134.2 g/mol |
IUPAC-Name |
1,3-oxathiane-2-thione |
InChI |
InChI=1S/C4H6OS2/c6-4-5-2-1-3-7-4/h1-3H2 |
InChI-Schlüssel |
OIBPJXZAIXKGCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=S)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


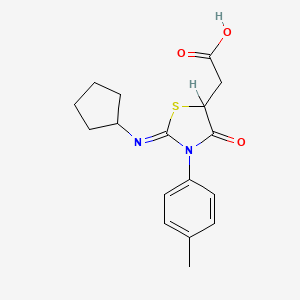
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)

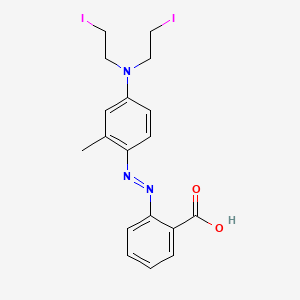
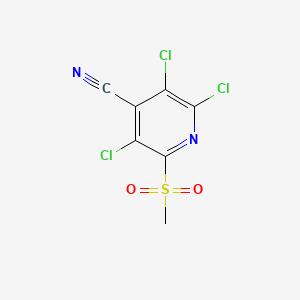


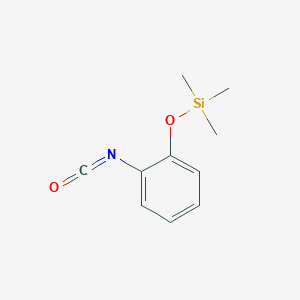
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)

